molecular formula C15H16N4O B2357915 4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile CAS No. 338773-47-0

4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile

Cat. No.: B2357915
CAS No.: 338773-47-0
M. Wt: 268.32
InChI Key: UMTMPBVITSBDSD-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group, a methoxyanilino group, and a nicotinonitrile core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: This step involves the reaction of a suitable pyridine derivative with a nitrile group under controlled conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.

    Attachment of the Methoxyanilino Group: The final step involves the coupling of the methoxyanilino group to the nicotinonitrile core, typically through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the dimethylamino or methoxyanilino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **4-(Dimethylamino)-2-(4-methoxyanilino)pyridine
  • **4-(Dimethylamino)-2-(4-methoxyanilino)benzene
  • **4-(Dimethylamino)-2-(4-methoxyanilino)quinoline

Uniqueness

4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile is unique due to its nicotinonitrile core, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable in applications where specific reactivity or interaction profiles are required.

Properties

IUPAC Name

4-(dimethylamino)-2-(4-methoxyanilino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-19(2)14-8-9-17-15(13(14)10-16)18-11-4-6-12(20-3)7-5-11/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTMPBVITSBDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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